Triacontane

Catalog No.
S568852
CAS No.
638-68-6
M.F
C30H62
M. Wt
422.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triacontane

CAS Number

638-68-6

Product Name

Triacontane

IUPAC Name

triacontane

Molecular Formula

C30H62

Molecular Weight

422.8 g/mol

InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3

InChI Key

JXTPJDDICSTXJX-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Soluble in ether; slightly soluble in ethanol; very soluble in benzene

Synonyms

Alkane C30

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Triacontane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.04x10-11 mg/l at 25 °c (est)insoluble in watersoluble in ether; slightly soluble in ethanol; very soluble in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158661. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

n-Triacontane (CAS 638-68-6) is a highly pure, straight-chain alkane consisting of 30 carbon atoms, widely procured for its precise thermophysical properties. Unlike crude hydrocarbon mixtures, it exhibits a sharp, isothermal melting point at approximately 65.4–65.8 °C and an exceptionally high latent heat of fusion (~252 J/g) [1]. These well-defined characteristics make it a critical material for advanced latent heat thermal energy storage (TES) systems, temperature-regulated packaging, and high-end electronics cooling [2]. Beyond thermal management, its exact molecular weight and structural uniformity render it an indispensable retention time standard in gas chromatography and a reliable, high-melting lipid core for solid lipid nanoparticle (SLN) formulations [3].

Substituting high-purity n-triacontane with commercial paraffin waxes or adjacent n-alkanes critically compromises system performance in precision applications. Commercial paraffin waxes are heterogeneous mixtures of iso-alkanes and cycloalkanes that melt over a broad, unpredictable temperature range (e.g., 25–60 °C) rather than a sharp isothermal point, leading to premature or delayed thermal buffering [1]. Furthermore, these crude mixtures typically exhibit significantly lower latent heat capacities (often ~104–152 J/g), requiring a larger volume of material to achieve the same energy storage [1]. While adjacent pure alkanes like n-octacosane (C28) or n-dotriacontane (C32) offer sharp melting points, their respective transition temperatures (~61.4 °C and ~70.0 °C) deviate enough from triacontane's ~65.8 °C to cause failure in systems engineered for specific thermal activation thresholds, such as avionics cooling or targeted solar-responsive materials [2].

Superior Latent Heat Capacity and Isothermal Phase Transition

High-purity n-triacontane provides a highly concentrated thermal storage capacity compared to standard commercial paraffin waxes. Differential scanning calorimetry (DSC) demonstrates that n-triacontane yields a latent heat of fusion of approximately 252 J/g with a sharp melting peak at 65.4 °C [1]. In contrast, commercial paraffin waxes typically store only 104 to 152 J/g and exhibit a broad, multi-step melting range spanning from 25 °C to 60 °C due to the presence of multicomponent hydrocarbon isomers[1]. This broad transition causes thermal hysteresis and inefficient energy capture in precision systems.

Evidence DimensionLatent heat of fusion and melting behavior
Target Compound Data~252 J/g; sharp isothermal melting at ~65.4 °C
Comparator Or BaselineCommercial paraffin wax (~104-152 J/g; broad melting range 25-60 °C)
Quantified Difference>65% higher latent heat density and elimination of multi-step melting
ConditionsDifferential Scanning Calorimetry (DSC) thermal cycling

Allows engineers to minimize the required volume of phase change material in thermal management modules while ensuring precise, predictable temperature control.

Discrete Temperature Thresholding for Engineered Thermal Buffers

For applications requiring exact thermal activation, the chain length of the n-alkane is the sole determinant of the melting threshold. n-Triacontane (C30) provides a definitive phase transition at 65.8 °C [1]. Substituting it with the closely related n-octacosane (C28) lowers the melting point to 61.4 °C, while n-dotriacontane (C32) raises it to 70.0 °C[2]. In avionics or solar-responsive building materials engineered to buffer heat specifically at the 65 °C threshold, using C28 results in premature melting and early exhaustion of the thermal buffer, whereas C32 fails to melt and absorb heat before the critical 65 °C limit is breached.

Evidence DimensionPhase transition temperature
Target Compound Data65.8 °C (n-Triacontane)
Comparator Or Baseline61.4 °C (n-Octacosane) and 70.0 °C (n-Dotriacontane)
Quantified Difference~4.4 °C to 4.2 °C discrete shift in melting threshold
ConditionsStandard atmospheric pressure phase transition

Ensures that thermal protection systems activate at the exact design temperature, preventing premature buffer depletion or delayed cooling.

Elimination of Supercooling and Corrosive Degradation

When selecting a phase change material for the ~65 °C range, buyers often evaluate organic alkanes against inorganic salt hydrates. While salt hydrates offer high latent heat, they are prone to severe supercooling, phase segregation, and volumetric expansion, leading to rapid degradation over multiple thermal cycles [1]. n-Triacontane, as a pure organic PCM, exhibits negligible supercooling, undergoes congruent melting without phase separation, and has a minimal volume change (<10%) during the solid-liquid transition [1]. Furthermore, it is non-corrosive, which drastically simplifies the material requirements for containment vessels compared to the highly corrosive nature of hydrated salts.

Evidence DimensionThermal cycling stability and containment compatibility
Target Compound DataCongruent melting, negligible supercooling, non-corrosive
Comparator Or BaselineInorganic salt hydrates (severe supercooling, phase segregation, highly corrosive)
Quantified DifferenceComplete elimination of phase separation and corrosive failure modes
ConditionsLong-term solid-liquid thermal cycling in containment modules

Reduces long-term maintenance costs and allows the use of lighter, less expensive packaging materials for thermal energy storage units.

Precision Thermal Management in Avionics and Electronics

Because of its sharp 65.4 °C melting point and high latent heat of fusion (>250 J/g), n-triacontane is the optimal phase change material for transient thermal control in avionics modules [1]. It effectively absorbs sudden heat spikes from electronic components, maintaining the system below critical failure temperatures without the broad melting hysteresis seen in crude paraffin waxes.

Solar-Responsive Smart Building Materials

n-Triacontane is utilized in advanced roofing and wallboard materials engineered to store solar heat [2]. Its specific transition temperature ensures that the material absorbs excess heat during peak sun exposure (around 65 °C) and releases it as the environment cools, a precise threshold that cannot be achieved using n-octacosane (C28) or n-dotriacontane (C32).

High-Boiling Gas Chromatography Standards

Due to its exact 30-carbon straight-chain structure and high purity, n-triacontane serves as an indispensable retention time calibration standard for the GC analysis of heavy petroleum fractions, waxes, and complex lipid mixtures [3].

Solid Lipid Nanoparticle (SLN) Core Matrices

In pharmaceutical formulations, n-triacontane provides a highly stable, uniform, and biocompatible crystalline lipid core for SLNs. Its high melting point ensures that the nanoparticles remain completely solid at physiological temperatures, preventing premature drug release and improving the physical stability of the formulation compared to mixed-chain lipid matrices [3].

Physical Description

Aliphatic hydrocarbon waxy solid.
Waxy solid; [CAMEO] White flakes; [Acros Organics MSDS]

Color/Form

Orthorhombic crystals from ether, benzene

XLogP3

15.8

Exact Mass

422.485151978 Da

Monoisotopic Mass

422.485151978 Da

Boiling Point

841.5 °F at 760 mmHg (NTP, 1992)
451 °C

Heavy Atom Count

30

Density

0.775 at 172 °F (NTP, 1992) - Less dense than water; will float
0.8097 g/cu cm at 20 °C

LogP

log Kow = 15.07 (est)

Melting Point

150.4 °F (NTP, 1992)
65.9 °C

UNII

47A73V7096

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.73X10-11 mm Hg at 25 °C (extrapolated)

Other CAS

638-68-6

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Triacontane

Biological Half Life

174.98 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Triacontane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: n-triacontane; Matrix: water; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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